3-Iodo-N-phenylcarbazole
Overview
Description
3-Iodo-N-phenylcarbazole is a chemical compound with the molecular formula C18H12IN . It is also known by other names such as 3-Iodo-9-phenylcarbazole, 3-iodo-9-phenyl-9H-carbazole, and has the CAS number 502161-03-7 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for 3-Iodo-N-phenylcarbazole were not found in the search results, a paper was found discussing the synthesis of 3-iodoindoles and 3-iodobenzo . The synthesis of carbazole derivatives is a topic of interest in scientific research .Molecular Structure Analysis
The molecular weight of 3-Iodo-N-phenylcarbazole is 369.2 g/mol . The InChI representation of the molecule isInChI=1S/C18H12IN/c19-13-10-11-18-16 (12-13)15-8-4-5-9-17 (15)20 (18)14-6-2-1-3-7-14/h1-12H
. The Canonical SMILES representation is C1=CC=C (C=C1)N2C3=C (C=C (C=C3)I)C4=CC=CC=C42
. Physical And Chemical Properties Analysis
3-Iodo-N-phenylcarbazole has a density of 1.6±0.1 g/cm³, a boiling point of 480.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 244.5±23.7 °C . The molar refractivity is 91.9±0.5 cm³ . It has a polar surface area of 5 Ų and a molar volume of 236.7±7.0 cm³ .Scientific Research Applications
Synthesis and Characterization :
- 3-Iodo-N-phenylcarbazole derivatives have been synthesized using various methods, including direct iodination reactions of N-substituted carbazoles (Monge et al., 2002).
- Novel carbazole-containing soluble polyimides have been synthesized from 3,6-diamino-N-phenylcarbazole, showing potential applications in material science (Chen & Natansohn, 1999).
Biological and Medicinal Applications :
- Phenylcarbazole derivatives, including those related to 3-Iodo-N-phenylcarbazole, have shown potential as anticancer agents. Their synthesis and biological evaluation revealed marked cytotoxicity against human leukemia cells (Routier et al., 2006).
- The study of apoptosis inducers in chemical genetics research has involved compounds like N-phenyl nicotinamides, which are structurally related to N-phenylcarbazole derivatives (Cai et al., 2006).
Material Science and Optics :
- Carbazole derivatives, including 3-Iodo-N-phenylcarbazole, have been studied for their electrochromic properties. These properties are essential for developing materials used in electronic displays and smart windows (Hsiao & Lin, 2016).
- The photophysical properties of 3-Iodo-N-phenylcarbazole derivatives, including their solvatochromic behaviors and potential applications in OLEDs (Organic Light-Emitting Diodes), have been a focus of research (Guzow et al., 2013).
Safety And Hazards
Safety data sheets recommend avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes when handling 3-Iodo-N-phenylcarbazole . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
3-iodo-9-phenylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUAIXDOXUXBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473310 | |
Record name | 3-IODO-N-PHENYLCARBAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-N-phenylcarbazole | |
CAS RN |
502161-03-7 | |
Record name | 3-IODO-N-PHENYLCARBAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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